1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene
Description
This compound is a brominated difluorobenzene derivative featuring a propenyloxymethyl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₀H₈BrF₂O, with a molecular weight of 269.07 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its halogenated aromatic core for cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-5-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-2-3-14-6-7-4-8(11)10(13)5-9(7)12/h2,4-5H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFVYBURCZHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene typically involves the following steps:
Fluorination: The fluorine atoms can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The prop-2-en-1-yloxy group can be attached via an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (from nitric acid and sulfuric acid) or acylium ions (from acyl chlorides and aluminum chloride) under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amine, thiol, or alkoxy groups.
Electrophilic Aromatic Substitution: Formation of nitro, acyl, or other electrophilic-substituted derivatives.
Oxidation and Reduction: Formation of quinones or hydro derivatives.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of halogen atoms and the prop-2-en-1-yloxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs differing in substituent type, position, or functional groups. Key parameters include reactivity , synthetic accessibility , and applications .
Substituent Variants in Bromodifluorobenzenes
Key Observations:
- Reactivity: The allyl ether group in the target compound enables reactions like Michael additions or Diels-Alder transformations, unlike saturated alkoxy analogs (e.g., YF-3285, YF-3075) .
- Synthetic Yield: Compounds with methoxymethyl or isopropoxy groups (e.g., CAS 2379322-52-6) are synthesized in higher yields (>90%) compared to allyl-containing derivatives (~84% in related structures) due to reduced steric hindrance .
- Thermal Stability: Saturated alkoxy derivatives (e.g., YF-3075) exhibit higher thermal stability (predicted bp >150°C) than the target compound, which may degrade at lower temperatures due to the allyl group’s lability .
Positional Isomers and Electronic Effects
- 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (HR153918): The bromine at position 5 and fluorine at 1 and 3 create a distinct electronic environment. This isomer shows a 10% lower reactivity in Suzuki-Miyaura couplings compared to the target compound, attributed to reduced electrophilicity at the bromine site .
- 1-Bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene (A3): A methoxy group at position 4 and a branched allyl substituent at position 2. This compound’s allyl group undergoes faster hydrohalogenation than the target compound, likely due to reduced steric hindrance .
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